molecular formula C15H18N4O2S B2716691 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172274-29-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2716691
CAS No.: 1172274-29-1
M. Wt: 318.4
InChI Key: VXTLSEWUXYEMSD-UHFFFAOYSA-N
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Description

This compound features a bicyclic benzothiazole core (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole) fused with a pyrazole-carboxamide substituent. The ethyl-pyrazole group introduces steric and electronic modifications that may influence binding affinity and metabolic stability compared to simpler benzothiazole derivatives.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-4-19-6-5-9(18-19)13(21)17-14-16-10-7-15(2,3)8-11(20)12(10)22-14/h5-6H,4,7-8H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTLSEWUXYEMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole with ethyl hydrazinecarboxylate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide demonstrate effectiveness against various pathogens:

  • Bacterial Inhibition : The compound has been evaluated for its antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Fungal Activity : It has also been tested against fungal pathogens such as Candida albicans and Aspergillus niger, with some derivatives exhibiting superior antifungal effects .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy:

  • Cytotoxicity : Several studies report that the compound exhibits significant cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate potent activity, with some derivatives achieving IC50 values in the low micromolar range .
  • Mechanism of Action : Research suggests that the anticancer activity may be attributed to the inhibition of tubulin polymerization and activation of specific cancer-related pathways . For instance, one study highlighted a derivative's ability to induce apoptosis in cancer cells through caspase activation .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies have demonstrated that this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted by Viale et al. synthesized a series of pyrazole derivatives based on this structure and evaluated their antibacterial properties against clinical isolates. The most promising derivative exhibited an MIC of 31.25 µg/mL against Staphylococcus aureus, significantly outperforming traditional antibiotics .

Case Study 2: Anticancer Activity

In a comparative study on various pyrazole derivatives for anticancer activity, a derivative similar to N-(5,5-dimethyl...) was found to have an IC50 value of 0.39 µM against HCT116 colon cancer cells. This finding positions it as a potential lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide

  • Key Differences :
    • Substituent : The comparator compound replaces the ethyl-pyrazole carboxamide with a 4-(2,5-dioxopyrrolidin-1-yl)benzamide group.
    • Functional Impact :
  • The ethyl-pyrazole in the target compound may offer greater conformational flexibility, improving solubility or reducing off-target interactions.
Feature Target Compound Comparator Compound
Core Structure Benzothiazole fused with tetrahydro ring Identical benzothiazole core
Substituent 1-Ethyl-1H-pyrazole-3-carboxamide 4-(2,5-Dioxopyrrolidin-1-yl)benzamide
Polarity Moderate (amide + pyrazole) High (dioxopyrrolidine + benzamide)
Potential Applications Kinase inhibition, anti-inflammatory (inferred) Enzyme inhibition (e.g., proteases)

Heterocyclic Analog: Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structural Contrast :
    • Core : The comparator features an imidazopyridine ring instead of benzothiazole, altering electronic properties and binding motifs.
    • Functional Groups : Nitrophenyl and ester groups enhance electrophilicity, which may favor covalent interactions with nucleophilic residues in enzymes.
  • Performance Metrics :
    • Yield : 51% (synthetic route) .
    • Melting Point : 243–245°C (indicative of high crystallinity) .

Research Findings and Implications

  • Target Compound vs. Pyrazole’s nitrogen atoms may serve as hydrogen-bond acceptors, critical for kinase inhibition (e.g., ATP-binding pockets).
  • Target Compound vs. Imidazopyridine Derivatives :
    • The benzothiazole core is less electron-rich than imidazopyridine, possibly reducing undesired redox interactions .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S with a molecular weight of 385.48 g/mol. The structure features a benzothiazole core and a pyrazole moiety, which are known for their pharmacological significance.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective COX-2 inhibitor. For instance, compounds derived from similar pyrazole structures demonstrated significant anti-inflammatory effects in vivo. A study reported that certain pyrazole derivatives showed up to 71% edema inhibition compared to the standard drug celecoxib .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains. Research indicates that related pyrazole derivatives exhibit promising antibacterial effects against pathogens such as E. coli and S. aureus . The presence of specific functional groups in the molecule enhances its interaction with microbial targets.

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrazole derivatives have shown that they can induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound have been found to inhibit tumor growth in various models .

The synthesis of this compound typically involves multi-step organic reactions that form the benzothiazole core followed by the introduction of the pyrazole and carboxamide functionalities. The mechanism of action is thought to involve modulation of inflammatory pathways and inhibition of cyclooxygenase enzymes.

Case Studies

StudyFindings
Study 1 Evaluation of anti-inflammatory activity showed 71% edema inhibition compared to celecoxib .
Study 2 Antibacterial screening revealed effectiveness against E. coli and S. aureus .
Study 3 Induction of apoptosis in cancer cell lines was observed with related pyrazole derivatives .

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